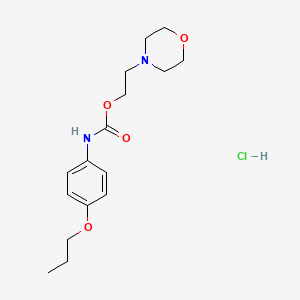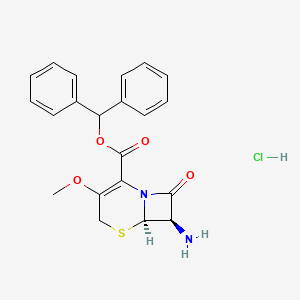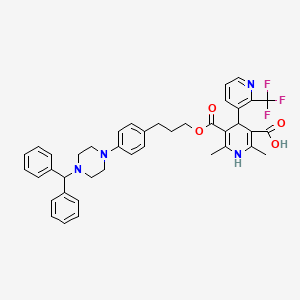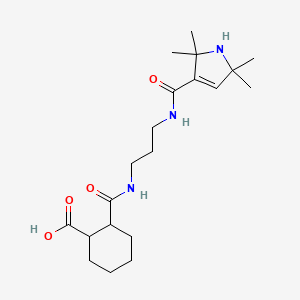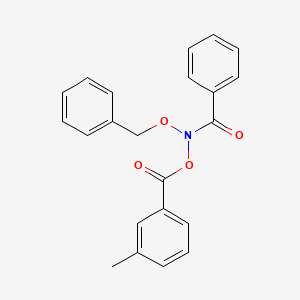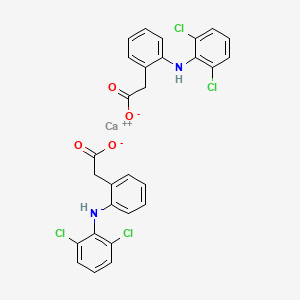
Diclofenac calcium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diclofenac calcium is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammatory diseases such as gout. It is a calcium salt form of diclofenac, which is a phenylacetic acid derivative. This compound works by inhibiting the production of prostaglandins, which are compounds involved in inflammation and pain signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diclofenac calcium can be synthesized through various methods. One common method involves the reaction of diclofenac sodium with calcium chloride in an aqueous medium. The reaction typically proceeds as follows: [ \text{Diclofenac Sodium} + \text{Calcium Chloride} \rightarrow \text{this compound} + \text{Sodium Chloride} ]
The reaction is carried out under controlled conditions, including maintaining a specific temperature and pH to ensure the complete conversion of diclofenac sodium to this compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction between diclofenac sodium and calcium chloride is optimized for maximum yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants. The final product is then purified through filtration and crystallization techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Diclofenac calcium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: It can undergo reduction reactions to form reduced derivatives.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated metabolites, reduced derivatives, and substituted compounds, which can have varying pharmacological properties .
Aplicaciones Científicas De Investigación
Diclofenac calcium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of drug degradation and stability.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its anti-inflammatory and analgesic properties.
Industry: Used in the development of sustained-release formulations and drug delivery systems
Mecanismo De Acción
Diclofenac calcium exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. Additionally, this compound may inhibit lipoxygenase pathways and phospholipase A2, contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: An NSAID used for pain relief and inflammation reduction.
Ketoprofen: An NSAID with analgesic and anti-inflammatory effects.
Uniqueness of Diclofenac Calcium
This compound is unique due to its higher potency in inhibiting COX-2 compared to COX-1, which may result in fewer gastrointestinal side effects compared to other NSAIDs. Additionally, its calcium salt form enhances its solubility and bioavailability .
Propiedades
Número CAS |
88170-10-9 |
|---|---|
Fórmula molecular |
C28H20CaCl4N2O4 |
Peso molecular |
630.4 g/mol |
Nombre IUPAC |
calcium;2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/2C14H11Cl2NO2.Ca/c2*15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h2*1-7,17H,8H2,(H,18,19);/q;;+2/p-2 |
Clave InChI |
LUCXOFIZQAAKNM-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


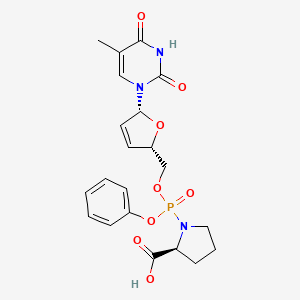


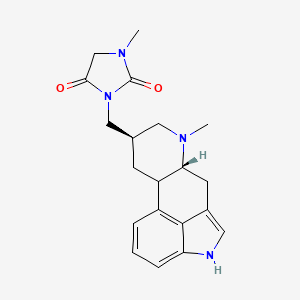

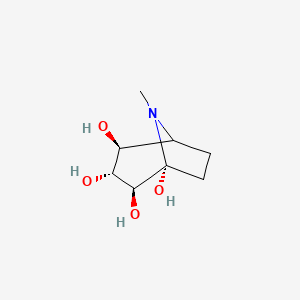
![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine](/img/structure/B12721950.png)
